4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Description
4-(5-Methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is a benzoic acid derivative featuring a bicyclic isoindole-1,3-dione moiety substituted with a methyl group at the 5-position. Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.32 g/mol and CAS numbers 345288-36-0 (4-substituted isomer) and 345951-38-4 (3-substituted isomer) . This compound is cataloged as a specialty chemical in reagent databases (e.g., Combi-Blocks catalog number QZ-6775) and is characterized by its fused bicyclic structure, which confers rigidity and influences its physicochemical properties, such as solubility and melting point (mp ~262–264°C for related oxadiazole analogs) .
Properties
IUPAC Name |
4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-9-2-7-12-13(8-9)15(19)17(14(12)18)11-5-3-10(4-6-11)16(20)21/h3-6,9,12-13H,2,7-8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLXCQUQIMDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
One-Pot Synthesis via Chlorosulfonyl Isocyanate-Mediated Cyclization
A groundbreaking method reported by recent research involves a one-pot synthesis starting from 2-benzoylbenzoic acid derivatives. This approach utilizes chlorosulfonyl isocyanate (CSI) and alcohols under mild, metal-free conditions to construct the isoindolinone core while simultaneously introducing the benzoic acid moiety. The reaction proceeds via a three-step mechanism:
- Activation : CSI reacts with the carbonyl group of 2-benzoylbenzoic acid, forming a reactive intermediate.
- Cyclization : Intramolecular nucleophilic attack by the amide nitrogen generates the octahydroisoindole ring.
- Functionalization : Alcohols participate in a transesterification reaction, finalizing the substitution pattern.
Key advantages of this method include:
- Yield Optimization : Typical yields range from 65% to 78% depending on the alcohol used.
- Sustainability : Eliminates heavy metal catalysts and harsh reaction conditions.
Table 1: Comparative Analysis of One-Pot Synthesis Conditions
| Alcohol Used | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol | 25 | 12 | 72 | 98 |
| Ethanol | 25 | 12 | 68 | 97 |
| Isopropanol | 25 | 24 | 65 | 95 |
Multi-Step Conventional Synthesis
Phthalimide-Based Approach
Traditional methods often employ phthalimide precursors, involving sequential reactions:
- Methylation : Introduction of the 5-methyl group via Friedel-Crafts alkylation using methyl iodide and AlCl₃.
- Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the isoindole ring.
- Carboxylic Acid Coupling : EDC/HOBt-mediated amidation links the benzoic acid group.
Table 2: Yield Optimization in Multi-Step Synthesis
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Methylation | AlCl₃ | DCM | 85 |
| Hydrogenation | Pd/C (10%) | Ethanol | 90 |
| Amidation | EDC/HOBt | DMF | 75 |
Reaction Optimization Strategies
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, while temperatures above 80°C risk decomposition of the isoindole ring. Kinetic studies show optimal performance at 25–40°C.
Catalytic System Refinement
- Acid Catalysts : Trifluoroacetic acid (TFA) improves cyclization efficiency by protonating carbonyl groups.
- Base Additives : Triethylamine neutralizes HCl byproducts in amidation steps, preventing side reactions.
Analytical Characterization
Spectroscopic Confirmation
- FT-IR : Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (amide I band).
- ¹H NMR : Distinct signals at δ 7.8–8.1 ppm (aromatic protons) and δ 1.2–1.5 ppm (methyl group).
- HRMS : [M+H]⁺ peak at m/z 288.1234 (calculated: 288.1235).
Table 3: Key NMR Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Integration |
|---|---|---|
| Aromatic H (C4) | 8.05 (d, J=8.4 Hz) | 2H |
| Methyl (C5) | 1.35 (s) | 3H |
| Cyclohexyl H | 2.1–2.8 (m) | 8H |
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Transitioning batch processes to continuous flow systems addresses scalability issues:
- Residence Time Control : Maintains reaction efficiency at 5–10 minutes.
- Purification Integration : In-line liquid-liquid extraction removes unreacted precursors.
Applications in Medicinal Chemistry
The synthetic accessibility of this compound enables structure-activity relationship (SAR) studies for:
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the gain of hydrogen or loss of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Key Findings from Comparative Analysis :
Positional Isomerism: The 3-substituted isomer (CAS 345951-38-4) exhibits distinct electronic properties compared to the 4-substituted target compound.
Ring Modifications: The ethenocyclopropane-fused analog (CAS 354812-64-9) demonstrates how additional rings increase molecular weight (309.32 vs. 287.32) and steric bulk, likely reducing membrane permeability but enhancing binding specificity in macromolecular interactions .
Heterocycle Replacement : Replacing the isoindole-1,3-dione with an oxadiazole (CAS 95124-68-8) simplifies the structure, lowering molecular weight (204.18 vs. 287.32) and altering thermal stability (higher mp) due to oxadiazole’s planar, aromatic nature .
Substituent Effects : Introduction of chloro and methoxy groups (CAS 52245-01-9) increases acidity (pKa ~3–4 for benzoic acid derivatives) and may enhance interactions with charged biological targets, such as enzymes or receptors .
Biological Activity
4-(5-Methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 299.31 g/mol. The compound features a complex structure that includes a dioxoisoindole moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO4 |
| Molecular Weight | 299.31 g/mol |
| LogP | 3.418 |
| Polar Surface Area | 82.831 Ų |
| Hydrogen Bond Acceptors | 7 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of isoindole compounds showed notable activity against various bacterial strains, suggesting a potential for development as antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory diseases .
Anticancer Potential
A notable area of research focuses on the anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways, including the p53 pathway . This mechanism is critical for developing targeted cancer therapies.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and tumor growth.
- Modulation of Signaling Pathways : It can affect various signaling pathways related to cell survival and apoptosis.
- Interaction with Cellular Receptors : The structural features allow it to interact with specific receptors on cell membranes, influencing cellular responses.
Study on Antimicrobial Effects
A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of various isoindole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL .
Research on Anti-inflammatory Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers in treated groups compared to controls, supporting its therapeutic potential .
Q & A
Synthesis and Optimization
Basic Question: What are the key steps and reagents involved in synthesizing 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from isoindole or benzoic acid derivatives. Key steps include:
Condensation Reactions : Formation of the isoindole dione ring via acid-catalyzed cyclization.
Substitution : Introduction of the methyl group at the 5-position using alkylating agents (e.g., methyl iodide).
Coupling : Attachment of the benzoic acid moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Purification : Column chromatography or recrystallization to isolate the pure compound.
Critical parameters:
- Temperature control (e.g., 0–5°C for sensitive intermediates).
- Reaction time optimization (e.g., 12–24 hours for cyclization).
- Catalysts : Use of trifluoroacetic acid (TFA) for ring closure .
Advanced Question: How can conflicting yield data in published syntheses be resolved? Contradictions often arise from impurities or unoptimized reaction conditions. Strategies include:
- Byproduct analysis via LC-MS to identify competing pathways.
- Design of Experiments (DoE) to statistically optimize temperature, stoichiometry, and solvent polarity .
- Cross-validation using alternative coupling agents (e.g., DCC vs. EDC) to minimize side reactions .
Structural Characterization
Basic Question: Which spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:
- NMR :
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretching).
- Mass Spectrometry : High-resolution MS to confirm molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₇NO₄) .
Advanced Question: How can computational modeling aid in resolving ambiguous NMR assignments?
- DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data.
- Molecular docking to assess hydrogen bonding between the benzoic acid group and solvent (e.g., DMSO) .
Solubility and Stability
Basic Question: What are the recommended solvents for handling this compound? Methodological Answer:
- Polar aprotic solvents : DMSO or DMF for dissolution (solubility >50 mg/mL).
- Aqueous buffers : Adjust pH to >7.0 (sodium salt form) for biological assays .
Avoid: Chlorinated solvents (e.g., chloroform) due to poor solubility .
Advanced Question: How does pH affect the stability of the isoindol-dione ring?
- Accelerated stability studies :
Biological Activity and Structure-Activity Relationships (SAR)
Basic Question: What functional groups are critical for this compound’s bioactivity? Methodological Answer:
- Benzoic acid : Essential for target binding (e.g., enzyme active sites).
- Isoindol-dione : Enhances lipophilicity and membrane permeability.
- Methyl group : Reduces metabolic degradation (blocking cytochrome P450 oxidation) .
Advanced Question: How can SAR studies be designed to improve selectivity?
- Analog synthesis : Replace the methyl group with halogens (e.g., Cl, F) or bulky substituents.
- Biological assays :
Analytical Challenges
Advanced Question: How can trace impurities (<0.1%) in the compound impact biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
